molecular formula C24H18Br4N2O5 B11551002 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11551002
M. Wt: 734.0 g/mol
InChI Key: OKMJWAUCWDWJGY-XKJRVUDJSA-N
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Description

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that features multiple functional groups, including ethoxy, hydrazone, and brominated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-ethoxy-4-formylphenyl 4-bromobenzoate under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms in the phenyl rings can be substituted with other nucleophiles.

    Oxidation and reduction: The hydrazone moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the hydrazone moiety.

Scientific Research Applications

2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates.

    Materials science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves interactions with various molecular targets. The hydrazone moiety can form hydrogen bonds with biological molecules, while the brominated phenyl groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-{2-[(2,4-dibromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
  • 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple bromine atoms enhances its reactivity and potential for forming halogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18Br4N2O5

Molecular Weight

734.0 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H18Br4N2O5/c1-2-33-21-9-14(3-8-20(21)35-24(32)15-4-6-16(25)7-5-15)12-29-30-22(31)13-34-23-18(27)10-17(26)11-19(23)28/h3-12H,2,13H2,1H3,(H,30,31)/b29-12+

InChI Key

OKMJWAUCWDWJGY-XKJRVUDJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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